DM-Nofd

Description

Structure

3D Structure

Properties

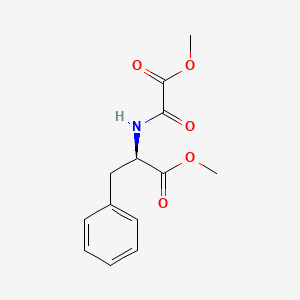

Molecular Formula |

C13H15NO5 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

methyl (2R)-2-[(2-methoxy-2-oxoacetyl)amino]-3-phenylpropanoate |

InChI |

InChI=1S/C13H15NO5/c1-18-12(16)10(14-11(15)13(17)19-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,15)/t10-/m1/s1 |

InChI Key |

CAUUPQLNYYFMOQ-SNVBAGLBSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DMNOFD; DM NOFD; DM-NOFD |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DM-Nofd

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM-Nofd, the dimethyl ester of N-oxalyl-D-phenylalanine (NOFD), is a cell-permeable prodrug that acts as a selective inhibitor of Factor Inhibiting Hypoxia-inducible factor (FIH).[1] FIH is a key enzyme in the hypoxia signaling pathway, responsible for regulating the transcriptional activity of Hypoxia-Inducible Factors (HIFs).[1][2][3] By inhibiting FIH, this compound modulates the expression of a specific subset of HIF target genes, making it a valuable tool for studying cellular responses to hypoxia and a potential therapeutic agent for various diseases, including chronic kidney disease and fibrosis.[4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of FIH and Modulation of the HIF Signaling Pathway

The primary mechanism of action of this compound is the selective inhibition of Factor Inhibiting Hypoxia-inducible factor (FIH), an Fe(II)- and 2-oxoglutarate (2OG)-dependent oxygenase.[1] FIH plays a crucial role in the cellular response to oxygen availability by hydroxylating an asparaginyl residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits.[1][3] This hydroxylation prevents the interaction of HIF-α with the p300/CBP transcriptional co-activators, thereby suppressing the transcriptional activity of HIF.[2][3]

Under normoxic (normal oxygen) conditions, FIH is active and hydroxylates HIF-α, keeping its transcriptional activity in check. When oxygen levels are low (hypoxia), FIH activity is reduced, allowing HIF-α to escape hydroxylation and activate the transcription of its target genes. These genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolism.

This compound, as a prodrug of the FIH inhibitor NOFD, enters the cell and is converted to its active form. NOFD then competes with 2-oxoglutarate at the active site of FIH, inhibiting its enzymatic activity.[1] This inhibition mimics a hypoxic state for the FIH-dependent arm of the HIF pathway, leading to the activation of a specific set of HIF target genes even under normoxic conditions.[3]

Signaling Pathway of HIF Regulation and this compound Inhibition

Caption: HIF-1α regulation by FIH and the inhibitory effect of this compound.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for this compound and its active form, NOFD, from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | IC50 (μM) | Cell Line | Reference |

| NOFD | FIH | In vitro hydroxylation | 0.24 | Recombinant Human FIH | [1] |

| NOFD | PHD2 | In vitro hydroxylation | >200 | Recombinant Human PHD2 | [1] |

| This compound | FIH | Cellular HIF activation | 100 (effective conc.) | SKN:HRE-MLuc | [6][7] |

| This compound | FIH | HIF-1α N803 hydroxylation inhibition | 1000 (1 mM) | U2OS | [8] |

Table 2: Effects on Gene Expression

| Treatment | Cell Line | Gene | Fold Change | Experimental Condition | Reference |

| This compound (100 μM) | SK-N-BE(2)c | CA9 | Significant increase | 3% O2 | [9] |

| NOFD | HCT116 | HIF-1α | Significant increase | Normoxia | [10] |

| NOFD | HCT116 | Notch-2 | Significant increase | Normoxia | [10] |

| This compound | Human Lung Fibroblasts | CA9, PLOD2, LOXL2 | Increased expression | 2-week culture | [5] |

Table 3: In Vivo Experimental Data

| Compound | Animal Model | Dosage | Route | Effect | Reference |

| This compound | Mice (CKD model) | 200 mg/kg every 24h | Intraperitoneal | Increased GFR, decreased fibrosis | [4] |

Detailed Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the mechanism of action of this compound.

In Vitro FIH Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FIH.

-

Materials: Recombinant human FIH, a peptide substrate corresponding to the HIF-1α C-terminal transactivation domain (e.g., HIF-1α C-TAD788–822), 2-oxoglutarate, and the test compound (e.g., NOFD).

-

Procedure:

-

The reaction mixture containing recombinant FIH, the HIF-1α peptide substrate, and 2-oxoglutarate is prepared.

-

The test compound is added at various concentrations.

-

The reaction is incubated to allow for hydroxylation of the substrate.

-

The extent of hydroxylation is measured, typically using mass spectrometry or a specific antibody that recognizes the hydroxylated asparagine residue.

-

The IC50 value is calculated from the dose-response curve.[1]

-

Cellular HIF Activation Assay

-

Objective: To assess the ability of this compound to activate HIF-dependent transcription in cells.

-

Materials: A cell line containing a hypoxia-responsive element (HRE) driving a reporter gene (e.g., luciferase), such as SKN:HRE-MLuc cells. This compound and a positive control (e.g., DMOG).

-

Procedure:

-

Cells are seeded in appropriate culture plates.

-

The cells are treated with various concentrations of this compound or the control compound.

-

The cells are incubated under normoxic or hypoxic conditions for a specified period (e.g., 24 hours).

-

The reporter gene activity (e.g., luciferase luminescence) is measured.

-

The fold induction of reporter activity relative to a vehicle-treated control is calculated.[6][7]

-

Western Blot Analysis of HIF-1α Hydroxylation

-

Objective: To directly measure the effect of this compound on the hydroxylation of HIF-1α in cells.

-

Materials: U2OS cells, this compound, a PHD inhibitor (e.g., IOX2) to stabilize HIF-1α, primary antibodies against FIH, total HIF-1α, and hydroxylated HIF-1α (Asn803), and a secondary antibody.

-

Procedure:

-

U2OS cells are treated with a PHD inhibitor to induce HIF-1α expression.

-

The cells are co-treated with this compound or a vehicle control.

-

After treatment, cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against total HIF-1α and hydroxylated HIF-1α.

-

The signals are detected using a chemiluminescent substrate and an imaging system. The ratio of hydroxylated to total HIF-1α is used to assess the inhibitory effect of this compound.[8]

-

Experimental Workflow for Studying this compound Effects

Caption: A typical experimental workflow for investigating the cellular effects of this compound.

Broader Biological and Therapeutic Implications

The selective inhibition of FIH by this compound has several important biological and potential therapeutic implications:

-

Dissecting the HIF Pathway: this compound allows researchers to differentiate the effects of FIH inhibition from those of PHD inhibition, providing a more nuanced understanding of the HIF signaling pathway.[3]

-

Chronic Kidney Disease (CKD): In a murine model of CKD, this compound treatment was associated with an increased glomerular filtration rate and decreased fibrosis, suggesting a potential therapeutic role in this condition.[4]

-

Fibrosis: this compound has been shown to induce the expression of genes involved in collagen modification in human lung fibroblasts, indicating its potential to modulate fibrotic processes.[5]

-

Cancer: The role of HIF in cancer is complex. While this compound has been shown to inhibit the growth of some cancer cells in culture, its overall effect in different cancer types requires further investigation.[11]

-

Radioprotection: Pre-treatment with NOFD has been shown to mitigate reactive oxygen species (ROS) levels and reduce radiation-induced DNA damage and apoptosis in vitro, suggesting a potential application as a radioprotective agent.[10]

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that acts through the selective inhibition of FIH. Its ability to modulate the HIF signaling pathway in a specific manner provides a unique opportunity to study the intricacies of cellular oxygen sensing and to develop novel treatments for a range of diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound.

References

- 1. Structure-guided optimisation of N -hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04253G [pubs.rsc.org]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pseudohypoxic HIF pathway activation dysregulates collagen structure-function in human lung fibrosis | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.biologists.com [journals.biologists.com]

- 9. mdpi.com [mdpi.com]

- 10. Radioprotective Activity and Preliminary Mechanisms of N-oxalyl-d-phenylalanine (NOFD) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 865488-53-5 | QJB48853 | Biosynth [biosynth.com]

The Core of Hypoxia-Inducible Factor Activation: A Technical Guide to DM-NOFD

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, the hypoxia-inducible factor (HIF) pathway stands as a master regulator of the response to low oxygen conditions, or hypoxia. The stability and transcriptional activity of the HIF-1α subunit are tightly controlled by a class of 2-oxoglutarate (2OG)-dependent dioxygenases. Among these, the Factor Inhibiting HIF (FIH) plays a crucial role in attenuating the HIF transcriptional response under normoxic conditions. DM-NOFD, a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD), has emerged as a potent and selective inhibitor of FIH. This technical guide provides an in-depth exploration of this compound, its mechanism of action, experimental protocols for its characterization, and quantitative data to support its use as a valuable tool in hypoxia research and drug development.

Mechanism of Action: The HIF-1α Signaling Pathway and FIH Inhibition

Under normal oxygen concentrations (normoxia), the HIF-1α protein is subject to two key post-translational modifications that lead to its degradation and inactivation. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1] Concurrently, Factor Inhibiting HIF (FIH) hydroxylates a specific asparagine residue (Asn803) within the C-terminal transactivation domain (C-TAD) of HIF-1α.[2][3] This asparaginyl hydroxylation sterically hinders the recruitment of the transcriptional co-activators p300 and CREB-binding protein (CBP), thereby preventing the initiation of gene transcription.[2][4]

In hypoxic conditions, the activity of both PHDs and FIH is diminished due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, its translocation to the nucleus, dimerization with HIF-1β (also known as ARNT), and subsequent binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes. The recruitment of p300/CBP to the C-TAD then initiates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival.

This compound acts as a selective inhibitor of FIH. As a prodrug, it readily crosses the cell membrane, where it is hydrolyzed to its active form, NOFD. NOFD then competitively inhibits the asparaginyl hydroxylase activity of FIH.[5] This inhibition mimics the effect of hypoxia on the C-TAD, allowing for the recruitment of p300/CBP and the activation of HIF-1α target gene transcription, even under normoxic conditions. The high selectivity of NOFD for FIH over PHDs makes this compound a precise tool for dissecting the specific roles of the asparaginyl hydroxylation pathway in HIF-1α regulation.[6]

Quantitative Data

The following tables summarize the key quantitative data for NOFD, the active form of this compound.

Table 1: In Vitro Inhibitory Activity of NOFD

| Target Enzyme | IC50 (μM) | Reference |

| Factor Inhibiting HIF (FIH) | 0.24 | [5][6] |

| Prolyl Hydroxylase Domain 2 (PHD2) | >100 | [6] |

| Jumonji Domain-Containing Protein 5 (JMJD5) | >100 | [6] |

| Aspartate/asparagine-β-hydroxylase (AspH) | 15.6 | [6] |

| Histone Nε-lysine Demethylase 4A (KDM4A) | 14.4 | [6] |

Table 2: Kinetic Parameters for FIH Inhibition by NOFD

| Parameter | Value | Substrate | Reference |

| Km (app; O2) | 90 μM | HIF-1α C-TAD | [6] |

| Km (app; 2-oxoglutarate) | 64 μM | His6–HIF-1α653–826 CAD | [7] |

| Km (app; substrate) | 154 μM | His6–HIF-1α653–826 CAD | [7] |

| kcat (app) | 0.56 ± 0.04 s-1 | HIF-1α CAD35-mer | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HIF-1α Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1α by quantifying the expression of a luciferase reporter gene under the control of Hypoxia Response Elements (HREs).

Materials:

-

HIF-1α reporter plasmid (e.g., pGL3-HRE-luciferase)

-

Control plasmid for transfection normalization (e.g., pRL-TK)

-

Cell line of choice (e.g., HEK293T, HeLa)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the HIF-1α reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 24 hours) under normoxic or hypoxic conditions.

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Express the results as fold induction relative to the vehicle-treated control.

References

- 1. Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Regulation of HIF: asparaginyl hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asparagine hydroxylation of the HIF transactivation domain a hypoxic switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-guided optimisation of N -hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04253G [pubs.rsc.org]

- 7. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Investigations of the Role of Factor Inhibiting Hypoxia-inducible Factor (FIH) as an Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]

Subject: In-depth Technical Guide on the Discovery and Synthesis of DM-Nofd

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify any information pertaining to a compound or discovery designated as "DM-Nofd."

This suggests that "this compound" may be one of the following:

-

A novel, yet-to-be-published discovery: The compound or process may be under development and not yet disclosed in public forums or scientific journals.

-

An internal project codename: Many research and development projects use internal codenames that do not correspond to the final public designation.

-

A typographical error: There may be a mistake in the nomenclature provided.

Moving Forward

We are committed to providing accurate and in-depth technical guides. To proceed with your request, please verify the name "this compound" and, if possible, provide any of the following:

-

An alternative name or designation.

-

The chemical structure or class of the compound.

-

Any associated research institution, company, or principal investigator.

-

A publication title or DOI where it is mentioned.

Upon receiving a verifiable subject, we will proceed with a thorough literature review to construct the requested technical guide, including detailed data tables, experimental protocols, and visualizations of signaling pathways and workflows. We look forward to assisting you with your research and development needs.

In-Depth Technical Guide: The Biological Activity of Dimethyl N-oxalyl-d-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl N-oxalyl-d-phenylalanine, a cell-permeable prodrug of N-oxalyl-d-phenylalanine (NOFD), has emerged as a significant research compound due to its specific biological activity as an inhibitor of Factor Inhibiting Hypoxia-Inducible Factor (FIH). This technical guide provides a comprehensive overview of its mechanism of action, key biological effects, and the experimental protocols used to elucidate its activity. The primary therapeutic potential of this compound, as demonstrated in preclinical studies, lies in its radioprotective properties. By inhibiting FIH, it mitigates the detrimental effects of ionizing radiation, including the reduction of reactive oxygen species (ROS), decreased apoptosis, and modulation of downstream signaling pathways, notably involving Notch-2. This document serves as a detailed resource for researchers and professionals in drug development interested in the therapeutic applications of FIH inhibitors.

Core Mechanism of Action: FIH Inhibition

Dimethyl N-oxalyl-d-phenylalanine readily crosses the cell membrane, where it is metabolized into its active form, N-oxalyl-d-phenylalanine (NOFD). NOFD functions as a potent and selective inhibitor of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that plays a crucial role in the regulation of the Hypoxia-Inducible Factor (HIF) signaling pathway.

Under normoxic conditions, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits. This hydroxylation prevents the recruitment of transcriptional coactivators, thereby suppressing HIF-mediated gene expression. By inhibiting FIH, NOFD prevents this hydroxylation, leading to the activation of HIF-1α even in the presence of oxygen. This activation is central to the observed biological effects of the compound.

Quantitative Inhibition Data

| Compound | Target | IC50 | Ki | Notes |

| N-oxalyl-d-phenylalanine (NOFD) | Factor Inhibiting HIF (FIH) | 0.24 µM[1] | 83 µM[2] | Exhibits selectivity for FIH over HIF prolyl hydroxylases. |

Key Biological Activity: Radioprotection

The most well-documented biological activity of Dimethyl N-oxalyl-d-phenylalanine is its ability to protect cells from the damaging effects of ionizing radiation.[3][4] This radioprotective effect is a direct consequence of its FIH inhibitory action and manifests through several key cellular responses.

Reduction of Reactive Oxygen Species (ROS)

Ionizing radiation leads to a surge in intracellular reactive oxygen species (ROS), causing significant oxidative stress and damage to cellular components. Pre-treatment with NOFD has been shown to significantly mitigate this increase in ROS levels in irradiated cells.[3][4]

Quantitative Data: Effect of NOFD on ROS Levels

| Cell Line | Treatment | Radiation Dose (Gy) | Incubation Time (h) | ROS Level (Relative Fluorescence Units) |

| HeLa | Control | 0 | 24 | ~100 |

| HeLa | IR | 6 | 24 | ~350 |

| HeLa | NOFD (100 µM) + IR | 6 | 24 | ~200 |

Data are approximated from graphical representations in Meng et al. (2018) for illustrative purposes.

Attenuation of Apoptosis

By reducing oxidative stress and activating pro-survival pathways downstream of HIF-1α, NOFD effectively protects cells from radiation-induced apoptosis. This has been demonstrated through a reduction in the number of apoptotic cells following irradiation.[3][4]

Quantitative Data: Effect of NOFD on Apoptosis

| Cell Line | Treatment | Radiation Dose (Gy) | Incubation Time (h) | Apoptosis Rate (%) |

| HeLa | Control | 0 | 48 | ~5 |

| HeLa | IR | 6 | 48 | ~45 |

| HeLa | NOFD (100 µM) + IR | 6 | 48 | ~20 |

Data are approximated from graphical representations in Meng et al. (2018) for illustrative purposes.

Modulation of Downstream Signaling: Upregulation of Notch-2

A key mechanistic insight into the radioprotective effects of NOFD is the observed upregulation of the Notch-2 gene.[3] The Notch signaling pathway is intricately linked with the cellular stress response and cell fate decisions. The activation of Notch-2 by NOFD treatment in the context of radiation exposure suggests a role for this pathway in mediating the pro-survival effects.

Quantitative Data: Effect of NOFD on Notch-2 Expression

| Cell Line | Treatment | Radiation Dose (Gy) | Incubation Time (h) | Relative Notch-2 mRNA Expression |

| HeLa | Control | 0 | 24 | 1.0 |

| HeLa | IR | 6 | 24 | ~1.5 |

| HeLa | NOFD (100 µM) + IR | 6 | 24 | ~3.0 |

Data are approximated from graphical representations in Meng et al. (2018) for illustrative purposes.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Dimethyl N-oxalyl-d-phenylalanine

Caption: Signaling pathway of Dimethyl N-oxalyl-d-phenylalanine.

Experimental Workflow

Caption: Experimental workflow for evaluating the radioprotective effects of NOFD.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Dimethyl N-oxalyl-d-phenylalanine's biological activity, based on the study by Meng et al. (2018).

Cell Culture and Irradiation

-

Cell Line: Human cervical cancer cell line (HeLa).

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

NOFD Treatment: N-oxalyl-d-phenylalanine (NOFD) was dissolved in DMSO to create a stock solution and then diluted in culture medium to the final desired concentrations (e.g., 50, 100, 200 µM). Cells were pre-treated with NOFD for 2 hours before irradiation.

-

Irradiation: Cells were exposed to a single dose of 6 Gy of γ-rays using a 60Co radiation source at a dose rate of 1 Gy/min. Control cells were sham-irradiated.

Intracellular ROS Detection

-

Assay Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay was used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

After treatment and/or irradiation, cells were washed with phosphate-buffered saline (PBS).

-

Cells were incubated with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

-

Following incubation, cells were washed twice with PBS.

-

Fluorescence was measured using a fluorescence microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Apoptosis Analysis by Flow Cytometry

-

Assay Principle: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Procedure:

-

At 48 hours post-irradiation, both adherent and floating cells were collected.

-

Cells were washed twice with cold PBS and resuspended in 1X binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

-

The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

400 µL of 1X binding buffer was added to each sample.

-

Analysis was performed within 1 hour using a flow cytometer.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Assay Principle: qRT-PCR was used to measure the relative mRNA expression levels of target genes, including Notch-2.

-

Procedure:

-

RNA Extraction: Total RNA was extracted from cells 24 hours post-irradiation using TRIzol reagent according to the manufacturer's instructions.

-

Reverse Transcription: 1 µg of total RNA was reverse-transcribed into cDNA using a reverse transcription kit.

-

qPCR: The qPCR reaction was performed using a SYBR Green qPCR master mix on a real-time PCR system. The reaction conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: The relative expression of the target gene was calculated using the 2-ΔΔCt method, with GAPDH used as the internal control.

-

Conclusion and Future Directions

Dimethyl N-oxalyl-d-phenylalanine, through its active metabolite NOFD, demonstrates significant potential as a radioprotective agent. Its well-defined mechanism of action, centered on the inhibition of FIH and subsequent activation of the HIF pathway, provides a strong rationale for its therapeutic development. The downstream effects, including the reduction of oxidative stress, inhibition of apoptosis, and modulation of the Notch-2 signaling pathway, underscore its multifaceted protective capabilities.

Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of Dimethyl N-oxalyl-d-phenylalanine. Further elucidation of the role of Notch-2 and other downstream targets of HIF in mediating radioprotection will be crucial for a complete understanding of its biological activity. For drug development professionals, this compound represents a promising lead in the quest for effective and non-toxic radioprotectors for use in clinical and other settings involving radiation exposure.

References

- 1. Structure-guided optimisation of N -hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04253G [pubs.rsc.org]

- 2. Signalling cross talk of the HIF system: involvement of the FIH protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioprotective Activity and Preliminary Mechanisms of N-oxalyl-d-phenylalanine (NOFD) In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioprotective Activity and Preliminary Mechanisms of N-oxalyl-d-phenylalanine (NOFD) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Factor-Inhibiting HIF (FIH) and its Selective Inhibitor DM-Nofd

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Factor-inhibiting HIF (FIH), a non-redundant asparaginyl hydroxylase, serves as a critical oxygen sensor and a key negative regulator of the Hypoxia-Inducible Factor (HIF) signaling pathway. By hydroxylating a conserved asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits, FIH prevents the recruitment of transcriptional coactivators, thereby attenuating the hypoxic response. The selective inhibition of FIH presents a promising therapeutic strategy for various pathologies, including metabolic diseases and cancer. DM-Nofd, a cell-permeable prodrug of the potent and selective FIH inhibitor N-oxalyl-d-phenylalanine (NOFD), has emerged as a valuable chemical tool for elucidating the physiological and pathological roles of FIH. This technical guide provides a comprehensive overview of FIH and this compound, including quantitative biochemical data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data on FIH and this compound

The following tables summarize the key quantitative data related to the enzymatic activity of FIH and the inhibitory properties of this compound and its active form, NOFD.

| Parameter | Substrate/Inhibitor | Value | Species/Assay Conditions | Reference |

| FIH Kinetic Parameters | ||||

| Kmapp(O₂) | His₆–HIF-1α-⁶⁵³⁻⁸²⁶ CAD | 237 µM | Recombinant human FIH | [1] |

| Kmapp(O₂) | HIF-1α⁷⁸⁸⁻⁸²² CAD peptide | 150 µM | Recombinant human FIH | [1] |

| Kmapp(O₂) | HIF-2α⁸³²⁻⁸⁶⁶ CAD peptide | 110 µM | Recombinant human FIH | [1] |

| Kmapp(2OG) | HIF-1α CAD₃₅-mer | 110 ± 20 µM | Recombinant human FIH | [2] |

| kcatapp | HIF-1α NODD | 0.028 ± 0.001 s⁻¹ | Recombinant human FIH | [2] |

| Inhibitor Potency and Selectivity | ||||

| Ki | NOFD | 83 µM | Recombinant human FIH | [3] |

| IC₅₀ | NOFD | 0.24 µM | SPE-MS-based FIH inhibition assay | [4] |

| IC₅₀ | This compound | >20 µM | Against KDM3A, KDM4E, and KDM6B | [3] |

| IC₅₀ | NOFD | >1 mM | Against HIF prolyl hydroxylase (PHD) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study FIH and its inhibition by this compound.

In Vitro FIH Hydroxylation Assay

This assay directly measures the enzymatic activity of FIH by detecting the hydroxylation of a HIF-α substrate.

Materials:

-

Recombinant human FIH protein

-

HIF-α C-terminal transactivation domain (CAD) peptide (e.g., HIF-1α residues 788-822)

-

Hydroxylation buffer (40 mM Tris-HCl pH 7.5, 10 mM KCl, 1 mM DTT, 3 mM MgCl₂, 4 mM ascorbic acid, 1.5 mM FeSO₄)

-

2-oxoglutarate (2-OG)

-

This compound or NOFD

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare a reaction mixture containing recombinant FIH (e.g., 10 µg) and the HIF-α CAD peptide (e.g., 10 µg) in hydroxylation buffer.

-

To test inhibitors, pre-incubate FIH with varying concentrations of this compound or NOFD for 15 minutes at room temperature.

-

Initiate the reaction by adding 2-OG to a final concentration of 4 mM.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding a chelating agent (e.g., 10 mM EDTA) or by heat inactivation.

-

Purify the HIF-α CAD peptide using appropriate affinity chromatography (e.g., Ni-NTA for His-tagged peptides).

-

Prepare peptide fragments by trypsin digestion.

-

Analyze the peptide fragments by MALDI-TOF mass spectrometry to detect a mass shift of +16 Da, corresponding to the addition of a hydroxyl group to the asparagine residue.[5]

Co-Immunoprecipitation of FIH and HIF-1α

This method is used to demonstrate the physical interaction between FIH and HIF-1α in a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors for HA-tagged FIH and FLAG-tagged HIF-1α

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

-

Anti-HA antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-FLAG and anti-HA antibodies for Western blotting

Procedure:

-

Co-transfect HEK293T cells with expression vectors for HA-FIH and FLAG-HIF-1α.

-

After 24-48 hours, treat cells as required (e.g., with a proteasome inhibitor like MG132 to stabilize HIF-1α, or under normoxic vs. hypoxic conditions).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with an anti-HA antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using anti-FLAG and anti-HA antibodies to detect the co-precipitated proteins.[6]

HIF-HRE Luciferase Reporter Assay for FIH Inhibition

This cell-based assay measures the transcriptional activity of HIF, which is indirectly regulated by FIH activity.

Materials:

-

SKN:HRE-MLuc cells (or other suitable cell line stably expressing a luciferase reporter driven by a hypoxia-response element)

-

Cell culture medium and supplements

-

This compound

-

DMOG (a pan-hydroxylase inhibitor, as a positive control)

-

DMSO (vehicle control)

-

Hypoxia chamber (e.g., 3% O₂)

-

Luciferase assay reagent

Procedure:

-

Seed SKN:HRE-MLuc cells in a multi-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with this compound (e.g., 100 µM), DMOG (e.g., 100 µM), or DMSO (e.g., 1%) for 24 hours under hypoxic conditions (3% O₂).

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Express the results as fold induction relative to the DMSO-treated control.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving FIH and a typical experimental workflow for studying FIH inhibitors.

Caption: The FIH-HIF signaling pathway under normoxic and hypoxic conditions, and the point of intervention by this compound.

Caption: Crosstalk of FIH with other signaling pathways, including Notch, metabolic regulation, and the Hippo pathway.

Caption: A typical experimental workflow for the evaluation of a novel FIH inhibitor like this compound.

Conclusion and Future Directions

Factor-inhibiting HIF is a multifaceted enzyme with a well-established role in the negative regulation of the HIF pathway and emerging connections to other critical cellular signaling networks. The selective FIH inhibitor, this compound, and its active metabolite, NOFD, are invaluable tools for dissecting the intricate functions of FIH. The data and protocols presented in this guide provide a solid foundation for researchers in academia and industry to explore the therapeutic potential of targeting FIH. Future research should focus on further delineating the FIH-dependent regulation of metabolism and its crosstalk with other pathways in various disease contexts. The development of next-generation FIH inhibitors with improved pharmacokinetic and pharmacodynamic properties holds significant promise for the treatment of a range of human diseases.

References

- 1. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Investigations of the Role of Factor Inhibiting Hypoxia-inducible Factor (FIH) as an Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The asparaginyl hydroxylase FIH (Factor Inhibiting HIF) is an essential regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-guided optimisation of N -hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04253G [pubs.rsc.org]

- 5. FIH-1 is an asparaginyl hydroxylase enzyme that regulates the transcriptional activity of hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FIH-1: a novel protein that interacts with HIF-1α and VHL to mediate repression of HIF-1 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Signaling Crosstalk Mechanisms That May Fine-Tune Pathogen-Responsive NFκB [frontiersin.org]

In-Depth Technical Guide: DM-Nofd Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nofd (Dimethyl N-oxalyl-D-phenylalanine) is a crucial chemical probe for studying cellular responses to hypoxia. It is a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD), which is a potent and selective inhibitor of Factor-Inhibiting Hypoxia-Inducible Factor (FIH).[1][2] FIH is an asparaginyl hydroxylase that plays a key role in regulating the transcriptional activity of Hypoxia-Inducible Factors (HIFs). By inhibiting FIH, this compound effectively modulates the HIF signaling pathway, making it a valuable tool for research in cancer, metabolism, and ischemia. This document provides a comprehensive overview of the structure, chemical properties, and a proposed synthesis protocol for this compound, along with a visualization of its role in the HIF signaling pathway.

Chemical Structure and Properties

This compound is the dimethyl ester of N-oxalyl-D-phenylalanine. Its chemical structure is characterized by a D-phenylalanine core, N-acylated with a methoxycarbonylformyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₅NO₅ | [1] |

| Molecular Weight | 265.26 g/mol | [1] |

| CAS Number | 865488-53-5 | [1] |

| Appearance | Colorless to dark yellow oil | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES String | O=C(C(N--INVALID-LINK--C(OC)=O)=O)OC | [1] |

| InChI Key | CAUUPQLNYYFMOQ-SNVBAGLBSA-N | [1] |

| Biological Target | Factor-Inhibiting HIF (FIH) | [2] |

| Mechanism of Action | Cell-permeable prodrug of the FIH inhibitor NOFD | [2] |

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible two-step synthetic route can be proposed based on standard organic chemistry reactions. This proposed method involves the initial esterification of D-phenylalanine to its methyl ester, followed by N-acylation with methyl oxalyl chloride.

Step 1: Synthesis of D-Phenylalanine Methyl Ester Hydrochloride

This step involves the esterification of the carboxylic acid group of D-phenylalanine using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

-

Materials:

-

D-phenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Diethyl ether or Methyl tert-butyl ether (MTBE)

-

Reaction flask with a stirrer and reflux condenser

-

Ice bath

-

-

Procedure:

-

Suspend D-phenylalanine in anhydrous methanol in a reaction flask and cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude D-phenylalanine methyl ester hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

-

Step 2: Synthesis of Dimethyl N-oxalyl-D-phenylalanine (this compound)

This step involves the N-acylation of the synthesized D-phenylalanine methyl ester hydrochloride with methyl oxalyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

-

Materials:

-

D-phenylalanine methyl ester hydrochloride

-

Methyl oxalyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reaction flask with a stirrer and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon)

-

Ice bath

-

-

Procedure:

-

Dissolve D-phenylalanine methyl ester hydrochloride in anhydrous DCM in the reaction flask and cool the solution in an ice bath.

-

Add the non-nucleophilic base (e.g., Triethylamine, 2.2 equivalents) dropwise to the stirred solution to neutralize the hydrochloride and prepare the free amine in situ.

-

In a separate flask, dissolve methyl oxalyl chloride (1.1 equivalents) in anhydrous DCM.

-

Add the solution of methyl oxalyl chloride dropwise to the reaction mixture containing the D-phenylalanine methyl ester free amine at 0°C.

-

Allow the reaction to stir at 0°C for a few hours and then let it warm to room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as an oil.

-

Signaling Pathway and Mechanism of Action

This compound acts as a prodrug, readily crossing cell membranes. Once inside the cell, it is hydrolyzed to its active form, N-oxalyl-D-phenylalanine (NOFD). NOFD is a competitive inhibitor of Factor-Inhibiting HIF (FIH), an asparaginyl hydroxylase.

Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of the HIF-α subunit. This hydroxylation prevents the recruitment of the transcriptional co-activators p300 and CBP, thereby inhibiting the expression of HIF target genes.

By inhibiting FIH, this compound (via NOFD) prevents this hydroxylation, allowing for the recruitment of p300/CBP and subsequent transcription of HIF target genes, even in the presence of oxygen. This mimics a hypoxic response at the level of transcriptional activation.

Caption: this compound inhibits FIH, preventing HIF-α hydroxylation and promoting gene transcription.

References

The Role of DM-Nofd in the Regulation of HIF-1α C-Terminal Activation Domain Hydroxylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypoxia-inducible factor 1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its activity is tightly controlled by post-translational modifications, primarily hydroxylation of specific amino acid residues. While prolyl hydroxylation of HIF-1α targets it for proteasomal degradation under normoxic conditions, asparaginyl hydroxylation within its C-terminal Activation Domain (CAD) plays a crucial role in modulating its transcriptional activity. This hydroxylation is catalyzed by the Factor Inhibiting HIF (FIH), an Fe(II) and 2-oxoglutarate-dependent dioxygenase. Hydroxylation of asparagine-803 (Asn803) in the HIF-1α CAD sterically hinders the recruitment of the transcriptional coactivator p300, thereby attenuating the expression of hypoxia-responsive genes.

This technical guide provides an in-depth overview of the role of DM-Nofd, the dimethyl ester of N-oxalyl-d-phenylalanine, a cell-permeable prodrug of a potent and selective FIH inhibitor, in the regulation of HIF-1α CAD hydroxylation. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

This compound: A Selective Inhibitor of HIF-1α Asparaginyl Hydroxylation

This compound serves as a prodrug, which upon cellular uptake is hydrolyzed to its active form, N-oxalyl-d-phenylalanine (NOFD). NOFD is a specific inhibitor of FIH.[1][2]

Mechanism of Action

FIH catalyzes the hydroxylation of the β-carbon of the Asn803 side chain within the HIF-1α CAD.[3][4] This modification introduces a hydroxyl group that creates a steric clash, preventing the interaction between HIF-1α and the CH1 domain of the coactivator p300.[5][6] By inhibiting FIH, NOFD prevents this hydroxylation event. As a result, the unhydroxylated HIF-1α CAD is able to bind to p300, leading to the recruitment of the transcriptional machinery and subsequent activation of HIF-1α target genes.[3][7] this compound, as the cell-permeable precursor of NOFD, effectively increases the intracellular concentration of this FIH inhibitor, leading to the stabilization of the HIF-1α/p300 interaction and enhancement of HIF-1 transcriptional activity.[1][8][9]

Quantitative Data

The following tables summarize the available quantitative data for the active inhibitor NOFD and its prodrug this compound.

| Compound | Target | Assay Type | Value | Reference |

| N-oxalyl-d-phenylalanine (NOFD) | FIH | IC50 | 0.24 µM | [2] |

| N-oxalyl-d-phenylalanine (NOFD) | PHD2 | IC50 | >1 mM | [2] |

| This compound | HIF-1α activity | Cell-based reporter assay | 100 µM enhances activity | [8][9] |

Signaling Pathways and Experimental Workflows

HIF-1α CAD Hydroxylation and Inhibition by this compound

References

- 1. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qiagen.com [qiagen.com]

- 3. Quantitative mass spectrometry reveals dynamics of factor-inhibiting hypoxia-inducible factor-catalyzed hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Development of a convenient peptide-based assay for lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asparagine hydroxylation of the HIF transactivation domain a hypoxic switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.com]

- 9. Acquisition of Temporal HIF Transcriptional Activity Using a Secreted Luciferase Assay | Springer Nature Experiments [experiments.springernature.com]

Preclinical Studies of DM-Nofd: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nofd is a cell-permeable prodrug of N-oxalyl-d-phenylalanine (NOFD), a potent and selective inhibitor of Factor Inhibiting Hypoxia-Inducible Factor (FIH).[1][2][3] FIH is an asparaginyl hydroxylase that regulates the transcriptional activity of Hypoxia-Inducible Factor (HIF), a key transcription factor in the cellular response to low oxygen levels. By inhibiting FIH, this compound enhances HIF activity, making it a valuable tool for studying the physiological and pathological roles of the HIF signaling pathway. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound functions as a prodrug, delivering its active form, NOFD, into the cell. NOFD selectively inhibits FIH, an enzyme that hydroxylates an asparagine residue in the C-terminal transactivation domain (CAD) of HIF-α subunits under normoxic conditions. This hydroxylation prevents the recruitment of transcriptional coactivators, thereby suppressing HIF-mediated gene expression. By blocking this inhibitory hydroxylation, this compound leads to the stabilization and increased transcriptional activity of HIF-1α, even under non-hypoxic or mild hypoxic conditions.[1][4][5]

Signaling Pathway

The mechanism of action of this compound is centered on the modulation of the HIF-1α signaling pathway. The following diagram illustrates the key components and interactions within this pathway.

References

DM-Nofd and Autophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of DM-Nofd, a pro-drug of the Factor Inhibiting HIF (FIH) inhibitor N-oxalyl-D-phenylalanine (Nofd), in the induction of autophagy. By inhibiting FIH, this compound leads to the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that orchestrates cellular responses to low oxygen conditions. This guide details the proposed signaling cascade linking FIH inhibition to the initiation of autophagy, presents quantitative data on the effects of HIF stabilization on autophagy markers, and provides comprehensive experimental protocols for assessing autophagy induction. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding.

Introduction to this compound and Autophagy

This compound is the dimethyl ester of N-oxalyl-D-phenylalanine (Nofd), which acts as a cell-penetrant pro-drug. Inside the cell, it is converted to Nofd, a potent and selective inhibitor of Factor Inhibiting HIF (FIH). FIH is an asparaginyl hydroxylase that regulates the transcriptional activity of Hypoxia-Inducible Factors (HIFs) under normoxic conditions.

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins. This catabolic process plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. Key protein markers used to monitor autophagy include Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).

The Core Mechanism: From FIH Inhibition to Autophagy Induction

The primary mechanism by which this compound is proposed to induce autophagy is through the stabilization of HIF-1α.

-

FIH Inhibition: Under normal oxygen levels (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-1α. This hydroxylation prevents the recruitment of the transcriptional co-activators p300/CBP, thereby inhibiting HIF-1α transcriptional activity. This compound, through its active form Nofd, inhibits this action of FIH.

-

HIF-1α Stabilization and Activation: Inhibition of FIH, similar to conditions of hypoxia, leads to the stabilization and accumulation of the HIF-1α subunit. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, initiating their transcription.

-

Induction of Autophagy-Related Genes: Among the target genes of HIF-1α are several that are directly involved in the induction of autophagy. Notably, HIF-1α upregulates the expression of BNIP3 (BCL2/adenovirus E1B 19 kDa protein-interacting protein 3) and BNIP3L/NIX. These proteins are key initiators of autophagy as they disrupt the inhibitory interaction between Beclin-1 and Bcl-2, freeing Beclin-1 to participate in the formation of the autophagosome.

-

Modulation of mTOR Signaling: HIF-1α can also enhance autophagy by upregulating the expression of REDD1 (Regulated in Development and DNA Damage Response 1). REDD1, in turn, suppresses the activity of the mammalian target of rapamycin (mTOR), a central negative regulator of autophagy. Inhibition of mTOR signaling is a potent stimulus for autophagy initiation.

It is important to note that the role of HIF-1α in autophagy can be context-dependent, with some studies suggesting inhibitory effects in certain cellular environments.

Quantitative Data on Autophagy Induction by HIF Stabilization

Table 1: Effect of HIF Prolyl Hydroxylase Inhibitors on LC3-II/LC3-I Ratio in PC12 Cells

| Treatment (100 µM, 24h) | Normalized LC3-II/LC3-I Ratio (Mean ± SD) | Fold Change vs. Control |

| Control (1% DMSO) | 1.00 ± 0.15 | 1.0 |

| DMOG | 2.50 ± 0.30 | 2.5 |

| FG-2216 | 3.00 ± 0.45 | 3.0 |

| FG-4592 | 3.20 ± 0.50 | 3.2 |

| GSK1278863 | 4.50 ± 0.60 | 4.5 |

| Bay85-3934 | 4.80 ± 0.70 | 4.8 |

| Rapamycin (1 µM) | 3.50 ± 0.40 | 3.5 |

| Rapamycin (10 µM) | 4.00 ± 0.55 | 4.0 |

Data is representative and compiled from studies on PHD inhibitors, which, like FIH inhibitors, stabilize HIF-1α.

Table 2: Effect of HIF Prolyl Hydroxylase Inhibitors on p62/SQSTM1 Expression in PC12 Cells

| Treatment (100 µM, 24h) | Normalized p62 Expression (Mean ± SD) | % Decrease vs. Control |

| Control (1% DMSO) | 1.00 ± 0.12 | 0% |

| DMOG | 0.60 ± 0.08 | 40% |

| FG-2216 | 0.55 ± 0.07 | 45% |

| FG-4592 | 0.50 ± 0.06 | 50% |

| GSK1278863 | 0.40 ± 0.05 | 60% |

| Bay85-3934 | 0.35 ± 0.04 | 65% |

| Rapamycin (1 µM) | 0.50 ± 0.07 | 50% |

| Rapamycin (10 µM) | 0.45 ± 0.06 | 55% |

Data is representative and compiled from studies on PHD inhibitors, which, like FIH inhibitors, stabilize HIF-1α.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the induction of autophagy by this compound.

Western Blot Analysis of LC3 and p62

This protocol allows for the quantitative assessment of the conversion of LC3-I to LC3-II and the degradation of p62, key indicators of autophagic activity.

Materials:

-

Cell culture reagents

-

This compound (and vehicle control, e.g., DMSO)

-

Autophagy inducers (e.g., Rapamycin) and inhibitors (e.g., Bafilomycin A1) as controls

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include vehicle control, positive control (Rapamycin), and a treatment group with this compound and Bafilomycin A1 (to assess autophagic flux).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software. Normalize the levels of LC3-II and p62 to the loading control (β-actin). The LC3-II/LC3-I ratio is a key metric for autophagy induction.

Immunofluorescence Staining of LC3 Puncta

This method allows for the visualization and quantification of autophagosome formation within cells.

Materials:

-

Cells cultured on glass coverslips

-

This compound and control reagents

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Fluorescently labeled secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound as described for Western blotting.

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash with PBS and block with blocking solution for 1 hour.

-

Incubate with primary anti-LC3B antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash with PBS and counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto glass slides using antifade mounting medium.

-

-

Image Acquisition and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images from multiple random fields for each condition.

-

Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an increase in autophagosome formation.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Autophagy

Caption: Signaling pathway of this compound-induced autophagy.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of autophagy markers.

Experimental Workflow for Immunofluorescence

Caption: Workflow for immunofluorescence analysis of LC3 puncta.

Conclusion

This compound presents a promising tool for the pharmacological induction of autophagy through the inhibition of FIH and subsequent stabilization of HIF-1α. This guide has outlined the molecular mechanisms, provided representative quantitative data, and detailed experimental protocols to aid researchers in investigating the effects of this compound on this fundamental cellular process. The provided diagrams offer a clear visual representation of the signaling cascade and experimental procedures. Further research is warranted to fully elucidate the therapeutic potential of modulating autophagy through this pathway in various disease models.

An In-depth Technical Guide to the Effects of DM-Nofd on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract: DM-Nofd, a cell-permeable prodrug of N-oxalyl-d-phenylalanine (NOFD), is a potent and selective inhibitor of Factor Inhibiting HIF (FIH).[1][2][3][4] This document outlines the core mechanism of action of this compound, its quantifiable effects on the expression of hypoxia-inducible factor (HIF)-regulated genes, and detailed protocols for assessing its activity. By inhibiting FIH, this compound prevents the asparaginyl hydroxylation of HIF-1α, thereby enhancing its transcriptional activity and upregulating a specific subset of hypoxia-responsive genes.[5][6][7] This guide serves as a technical resource for professionals investigating hypoxia signaling pathways and developing novel therapeutics targeting this system.

Core Mechanism of Action: FIH Inhibition

Under normal oxygen conditions (normoxia), the transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α) is suppressed by two main hydroxylase enzymes: Prolyl Hydroxylase Domain proteins (PHDs) and Factor Inhibiting HIF (FIH).[8][9]

-

PHDs hydroxylate proline residues on HIF-1α, targeting it for proteasomal degradation.[9]

-

FIH hydroxylates an asparagine residue (Asn803) in the C-terminal transactivation domain (C-TAD) of HIF-1α.[6][7] This hydroxylation prevents the recruitment of the p300/CBP transcriptional co-activators, thereby blocking transcriptional activity even if the protein is stabilized.[7]

This compound acts as a selective inhibitor of FIH.[2][7] As a dimethyl ester prodrug, it can penetrate the cell membrane before being hydrolyzed into its active form, NOFD.[1][7] NOFD then specifically inhibits the asparaginyl hydroxylase activity of FIH.[2] This inhibition allows stabilized HIF-1α to recruit p300/CBP and activate the transcription of its target genes.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | FIH inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound = 98 HPLC 865488-53-5 [sigmaaldrich.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. mdpi.com [mdpi.com]

- 6. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-guided optimisation of N -hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04253G [pubs.rsc.org]

- 8. The hypoxia-inducible-factor hydroxylases bring fresh air into hypoxia signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: DM-NOFD for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-NOFD (Dimethyl N-oxalyl-D-phenylalanine) is a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD). NOFD is a potent and selective inhibitor of the asparaginyl hydroxylase Factor-Inhibiting HIF (FIH)[1]. FIH is a key negative regulator of the Hypoxia-Inducible Factor (HIF-1α) transcriptional pathway, which plays a central role in the cellular response to low oxygen levels (hypoxia)[2][3]. By inhibiting FIH, this compound can activate the HIF-1α pathway even under normoxic conditions, making it a valuable tool for studying cellular metabolism, angiogenesis, and cancer biology[2][4]. This compound has been shown to efficiently reduce the hydroxylation of the HIF-1α C-terminal activating domain (CAD) in cell lines such as MCF-7 breast cancer cells[1].

Mechanism of Action: The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is tightly regulated and kept at low levels. This regulation occurs through two main oxygen-dependent hydroxylation events. Prolyl hydroxylases (PHDs) hydroxylate proline residues on HIF-1α, which targets it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome[5].

Simultaneously, Factor-Inhibiting HIF (FIH) hydroxylates a specific asparagine residue (Asn803) within the C-terminal transactivation domain (C-TAD) of HIF-1α[6]. This asparaginyl hydroxylation prevents the recruitment of the transcriptional co-activators p300/CBP, thereby blocking the transcriptional activity of any HIF-1α that has escaped degradation[3][5].

Under hypoxic conditions, the lack of oxygen inhibits the activity of both PHDs and FIH. This allows HIF-1α to stabilize, accumulate, translocate to the nucleus, and dimerize with HIF-1β. The HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival[2][5].

This compound specifically inhibits FIH. This uncouples the regulation of HIF-1α's transcriptional activity from oxygen status. While PHD activity may still lead to HIF-1α degradation, any stabilized HIF-1α will be transcriptionally active because the inhibitory asparaginyl hydroxylation is blocked.

Caption: HIF-1α signaling pathway under normoxia and with this compound.

Quantitative Data

The following table summarizes the known inhibitory concentrations and experimental conditions for this compound and its active form, NOFD. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions[7].

| Compound | Target | Assay Type | Value | Cell Line / Conditions | Citation |

| NOFD | FIH | Biochemical (SPE-MS) | IC50: 0.24 µM | Recombinant human FIH | [8] |

| NOFD | FIH | Biochemical | Ki: 83 µM | HIF asparaginyl hydroxylase | [9] |

| NOFD | PHDs | Biochemical | > 1 mM | HIF prolyl hydroxylase | [9] |

| This compound | FIH | Cell-based (Luciferase Reporter) | 100 µM (for 24h) | SKN:HRE-MLuc cells (3% O2) | [4] |

| NOFD | FIH pathway | Cell-based (Western Blot) | 0.01 - 0.1 mg/mL (for 12h) | HCT116 cells (normoxia) | [2] |

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a general workflow for treating adherent cell lines with this compound to assess its effect on the HIF-1α pathway.

Materials:

-

This compound (e.g., Sigma-Aldrich SML1874)[1]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium, appropriate for the cell line

-

Adherent cells of interest (e.g., MCF-7, HCT116)

-

Sterile cell culture plates (e.g., 6-well plates)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest[10]. For example, seed 2.5 x 105 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

-

Cell Treatment: Aspirate the old medium from the cells and gently wash once with sterile PBS. Add the prepared media containing this compound or the vehicle control to the respective wells.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 12, 24, or 48 hours) at 37°C, 5% CO2. A 24-hour incubation is a common starting point[4].

-

Harvesting: After incubation, cells can be harvested for downstream analysis.

-

For Protein Analysis (Western Blot): Place the plate on ice, aspirate the medium, wash cells with ice-cold PBS, and lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors, or directly into Laemmli sample buffer)[11].

-

For RNA Analysis (qPCR): Aspirate the medium, wash cells with ice-cold PBS, and add TRIzol reagent or a similar lysis buffer directly to the well to extract total RNA according to the manufacturer's protocol[12].

-

Caption: Experimental workflow for cell treatment with this compound.

Protocol 2: Western Blot for HIF-1α and Hydroxylated HIF-1α

This protocol is for detecting changes in total HIF-1α protein levels and its asparaginyl hydroxylation status.

Materials:

-

Cell lysates prepared as in Protocol 1.

-

Primary antibodies:

-

Rabbit anti-HIF-1α (e.g., Novus Biologicals NB100-479)

-

Rabbit anti-hydroxylated HIF-1α (Asn803)

-

Mouse anti-β-Actin or other loading control antibody

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay[13].

-

Sample Preparation: Mix 20-40 µg of total protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 7.5% polyacrylamide gel and run the electrophoresis until adequate separation is achieved[11]. The post-translationally modified form of HIF-1α runs at ~116 kDa[11].

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane[11]. Confirm successful transfer by staining the membrane with Ponceau S.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation[14].

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation[14]. To analyze total and hydroxylated HIF-1α, you may need to run parallel blots or strip and re-probe the same membrane.

-

Washing: Wash the membrane three times for 10 minutes each with TBST[14].

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[14].

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system[14].

-

Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the HIF-1α and hydroxylated HIF-1α bands to the loading control (e.g., β-Actin).

Protocol 3: Quantitative PCR (qPCR) for HIF-1α Target Genes

This protocol is for measuring changes in the mRNA expression of HIF-1α target genes (e.g., VEGF, GLUT1, CA9).

Materials:

-

Total RNA extracted as in Protocol 1.

-

cDNA synthesis kit (Reverse Transcriptase)

-

SYBR Green or TaqMan qPCR master mix

-

qPCR primers for target genes (VEGF, GLUT1, etc.) and a housekeeping gene (ACTB, GAPDH, etc.)

-

qPCR instrument

Procedure:

-

RNA Quality and Quantity: Assess the purity (A260/280 ratio) and concentration of the extracted RNA using a spectrophotometer.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA from each sample using a reverse transcription kit according to the manufacturer's instructions[12].

-

qPCR Reaction Setup: Prepare the qPCR reaction mix for each gene of interest. In each well of a qPCR plate, combine the qPCR master mix, forward and reverse primers (final concentration typically 100-500 nM), and diluted cDNA. Include no-template controls for each primer set.

-

qPCR Run: Perform the qPCR on a real-time PCR instrument. A typical thermal cycling program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min)[15].

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample and gene. Calculate the relative gene expression using the 2-ΔΔCt method[12].

-

ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).

-

ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).

-

Fold Change: Calculate the fold change in gene expression as 2-ΔΔCt.

-

Applications in Research and Drug Development

-

Studying Hypoxic Signaling: this compound allows for the specific activation of HIF-1α's transcriptional activity without inducing cellular stress from actual hypoxia, enabling researchers to dissect the downstream effects of FIH inhibition[4].

-

Cancer Research: The HIF-1α pathway is often upregulated in tumors and is associated with cancer progression, metastasis, and resistance to therapy[3][5]. This compound can be used as a tool to study the role of FIH and HIF-1α in various cancer models.

-

Drug Discovery: As an inhibitor of a key regulatory enzyme, this compound can serve as a reference compound in screening assays for novel modulators of the HIF pathway[8]. Understanding the effects of FIH inhibition is crucial for developing therapies targeting hypoxia-related pathologies.

-

Metabolism Research: HIF-1α is a master regulator of metabolic reprogramming. This compound can be used to investigate the role of FIH-mediated signaling in cellular metabolism under various conditions[2].

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. Radioprotective Activity and Preliminary Mechanisms of N-oxalyl-d-phenylalanine (NOFD) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-Inducible Factor-Dependent and Independent Mechanisms Underlying Chemoresistance of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling Dose-Dependent Activation of p53-Mediated Signaling Pathways by Chemicals with Distinct Mechanisms of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NOFD | FIH inhibitor | Probechem Biochemicals [probechem.com]

- 10. researchgate.net [researchgate.net]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. Frontiers | Procyanidin displayed a synergistic effect with roxadustat on renal anemia in mice [frontiersin.org]

- 13. docs.abcam.com [docs.abcam.com]

- 14. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 15. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

DM-Nofd for Preclinical Research in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nofd, a cell-permeable prodrug of N-oxalyl-d-phenylalanine (NOFD), is a potent and selective inhibitor of Factor Inhibiting Hypoxia-Inducible Factor (FIH).[1][2] FIH is an asparaginyl hydroxylase that regulates the transcriptional activity of Hypoxia-Inducible Factors (HIFs) under normoxic conditions. By inhibiting FIH, this compound leads to the stabilization and activation of HIF, a master regulator of the cellular response to low oxygen. This modulation of the HIF pathway holds therapeutic potential for a variety of diseases, including ischemia, inflammation, and certain cancers.